4-Methylumbelliferyl-beta-D-lactoside
Overview
Description
4-Methylumbelliferyl-beta-D-lactoside is a fluorogenic substrate used primarily in biochemical assays to detect the activity of beta-galactosidase and beta-glucosidase enzymes. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, a compound that exhibits bright blue fluorescence, making it a valuable tool in various scientific research applications .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl-beta-D-lactoside plays a crucial role in biochemical reactions as a fluorogenic probe. It interacts with enzymes such as beta-lactosidase, galactosidase, and glucosidase. The interaction involves the hydrolysis of the glycosidic bond in this compound by these enzymes, resulting in the release of 4-methylumbelliferone. This reaction is highly specific and allows for the precise measurement of enzyme activity in various biological samples .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for specific enzymes. In cells expressing beta-lactosidase, galactosidase, or glucosidase, the hydrolysis of this compound leads to the production of 4-methylumbelliferone, which can be detected and quantified. This process is essential for studying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release a detectable fluorophore upon enzymatic action makes it a valuable tool for monitoring cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by specific enzymes. When beta-lactosidase, galactosidase, or glucosidase enzymes encounter this compound, they cleave the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and occurs at the active site of the enzyme, where the substrate binds and undergoes catalysis. The release of 4-methylumbelliferone is directly proportional to the enzyme activity, allowing for accurate quantification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound maintains its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for enzyme activity assays without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage for each specific application to ensure accurate and reliable results .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. Enzymes such as beta-lactosidase, galactosidase, and glucosidase catalyze the hydrolysis of this compound, leading to the release of 4-methylumbelliferone. This reaction is crucial for studying metabolic flux and metabolite levels in various biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for enzymatic hydrolysis. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures the compound is available for enzymatic hydrolysis in the appropriate cellular context. Studies have shown that this compound can be effectively targeted to specific subcellular compartments, enhancing its utility in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-beta-D-lactoside typically involves the glycosylation of 4-methylumbelliferone with a suitable lactosyl donor. The reaction is often catalyzed by an enzyme or a chemical catalyst under controlled conditions. The process generally includes the following steps:
Activation of the Lactosyl Donor: The lactosyl donor is activated using a suitable reagent, such as trichloroacetonitrile, to form a glycosyl trichloroacetimidate.
Glycosylation Reaction: The activated lactosyl donor is then reacted with 4-methylumbelliferone in the presence of a catalyst, such as boron trifluoride etherate, to form this compound.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-beta-D-lactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase and beta-glucosidase enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .
Common Reagents and Conditions
Enzymes: Beta-galactosidase and beta-glucosidase are the primary enzymes used to catalyze the hydrolysis of this compound.
Buffers: The reactions are typically carried out in buffered solutions, such as phosphate buffer or citrate-phosphate buffer, to maintain optimal pH conditions for enzyme activity
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits bright blue fluorescence and is easily detectable using fluorescence spectroscopy .
Scientific Research Applications
4-Methylumbelliferyl-beta-D-lactoside has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of beta-galactosidase and beta-glucosidase.
Molecular Biology: Employed in studies involving gene expression and enzyme kinetics.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Industry: Applied in quality control processes to monitor enzyme activity in various industrial products
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-beta-D-lactoside involves its hydrolysis by beta-galactosidase or beta-glucosidase enzymes. The enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl-beta-D-glucopyranoside: Another fluorogenic substrate used to detect beta-glucosidase activity.
4-Methylumbelliferyl-beta-D-galactopyranoside: Used to measure beta-galactosidase activity in various assays
Uniqueness
4-Methylumbelliferyl-beta-D-lactoside is unique in its ability to serve as a substrate for both beta-galactosidase and beta-glucosidase, making it versatile for different types of enzyme assays. Its high sensitivity and specificity, along with the bright fluorescence of the hydrolysis product, make it a preferred choice in many research and industrial applications .
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15+,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGXBPFDYMIJH-KSFLKEQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470345 | |
Record name | 4-Methylumbelliferyl beta-D-lactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84325-23-5 | |
Record name | 4-Methylumbelliferyl beta-D-lactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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